Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
Description
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-adamantyl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H26N2O/c1-17-2-4-18(5-3-17)15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3 |
InChI Key |
NINBPJOROIHPNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone physicochemical properties and characterization
Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone: A Technical Whitepaper on Physicochemical Profiling and Synthetic Characterization
Executive Summary
The integration of bulky, lipophilic scaffolds with basic amine pharmacophores is a cornerstone strategy in modern medicinal chemistry, particularly for central nervous system (CNS) targets and anti-infective agents. Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone (Molecular Formula: C16H26N2O ) represents a highly optimized tertiary amide that bridges the rigid, hydrophobic tricyclo[3.3.1.1^{3,7}]decane (adamantane) cage with the solubilizing, basic N-methylpiperazine ring.
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, delineates a self-validating synthetic workflow, and establishes rigorous analytical characterization protocols. By understanding the causality behind its structural behavior, drug development professionals can leverage this scaffold to enhance blood-brain barrier (BBB) permeability, metabolic stability, and receptor binding affinity [1].
Structural Rationale and Physicochemical Properties
The architecture of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is deliberately designed to balance opposing chemical forces. The adamantane moiety imparts extreme steric bulk, which shields the adjacent amide bond from proteolytic or enzymatic degradation. Simultaneously, the N-methylpiperazine group introduces a basic tertiary nitrogen (N4), which serves as a protonation site at physiological pH, rescuing the aqueous solubility that the adamantane cage otherwise abolishes [2].
Table 1: Key Physicochemical Descriptors
| Property | Value / Descriptor | Mechanistic Implication |
| Molecular Weight | 262.39 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5 compliant). |
| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity drives passive diffusion across the lipid-rich Blood-Brain Barrier. |
| pKa (Piperazine N4) | ~8.0 - 8.5 | Exists primarily in an ionized (cationic) state at pH 7.4, enabling salt formation (e.g., HCl salt) for oral formulation. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors reduces desolvation energy penalty during membrane permeation. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Amine N) | Facilitates targeted binding interactions with receptor active sites (e.g., GPCRs). |
| Topological Polar Surface Area | ~23.5 Ų | Highly favorable for CNS penetration (optimal TPSA for BBB crossing is < 90 Ų). |
Synthetic Methodology: The Acid Chloride Route
While direct coupling of adamantane-1-carboxylic acid and N-methylpiperazine using reagents like EDC or HATU is possible, the steric hindrance of the adamantane cage often results in sluggish kinetics and poor yields. Therefore, the two-step Acid Chloride Method is the gold standard for this synthesis, providing superior atom economy and scalability [1].
Synthesis workflow of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone via acid chloride.
Step-by-Step Experimental Protocol
Phase 1: Activation of the Carboxylic Acid
-
Charge a dry, round-bottom flask with Adamantane-1-carboxylic acid (1.0 eq) and suspend it in anhydrous Dichloromethane (DCM).
-
Catalyze the reaction by adding a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, dramatically accelerating the conversion.
-
Add Thionyl Chloride ( SOCl2 ) (1.5 eq) dropwise at 0 °C under an inert nitrogen atmosphere.
-
Reflux the mixture for 2-3 hours until gas evolution ( SO2 and HCl ) ceases. Evaporate the solvent and excess SOCl2 in vacuo to yield crude adamantane-1-carbonyl chloride as a pale yellow solid.
Phase 2: Nucleophilic Acyl Substitution
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.
-
Prepare a solution of N-methylpiperazine (1.1 eq) and Triethylamine (TEA) (2.0 eq) in DCM. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during amidation, preventing the protonation of N-methylpiperazine, which would otherwise render the nucleophile inactive.
-
Add the amine solution dropwise to the acid chloride. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench & Extract: Wash the organic layer sequentially with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate.
-
Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the pure tertiary amide.
Analytical Characterization Workflows
To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical matrix. The rigid adamantane structure and the dynamic piperazine ring present distinct spectroscopic signatures [3].
Orthogonal analytical workflow for the structural validation of the synthesized amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1 H NMR (400 MHz, CDCl3 ):
-
Adamantane Core: The 15 protons of the adamantane cage appear as highly characteristic, overlapping multiplets. Expect a broad signal at δ 2.05 (3H, γ -CH), a multiplet at δ 1.90-2.00 (6H, β -CH 2 ), and a multiplet at δ 1.65-1.75 (6H, δ -CH 2 ).
-
Piperazine Ring: Due to the partial double-bond character of the amide C-N bond, the piperazine protons nearest the carbonyl are deshielded, appearing as a broad singlet at δ 3.65-3.75 (4H). The protons adjacent to the N-methyl group appear upfield at δ 2.35-2.45 (4H).
-
N-Methyl Group: A sharp singlet at δ 2.30 (3H).
-
-
13 C NMR (100 MHz, CDCl3 ): The defining peak is the amide carbonyl carbon at ~ δ 175.0 ppm. The quaternary α -carbon of the adamantane ring appears at ~ δ 41.5 ppm, confirming the direct attachment of the bulky cage to the carbonyl [4].
Mass Spectrometry (ESI-MS)
Electrospray Ionization (Positive Mode) will yield a strong pseudomolecular ion [M+H]+ at m/z 263.2 .
-
Fragmentation Causality: Collision-Induced Dissociation (CID) of adamantyl amides characteristically results in the cleavage of the adamantane-carbonyl bond. This yields a highly stable, diagnostic adamantyl cation fragment at m/z 135 [3]. The stability of this tertiary carbocation makes it a definitive marker for 1-adamantyl derivatives.
Infrared (FT-IR) Spectroscopy
The absence of a broad O-H stretch (from the starting carboxylic acid) and the presence of a strong, sharp Amide I band (C=O stretching) at 1635–1645 cm −1 confirms the formation of the tertiary amide. The lack of an N-H stretch (typically >3200 cm −1 ) further validates that the piperazine nitrogen is fully substituted.
Pharmacokinetic Implications in Drug Design
The fusion of these two specific moieties is not arbitrary. In drug development, the N-methylpiperazine tail is frequently utilized to target 5-HT (serotonin) or dopamine receptors, while also serving as an internal base to formulate highly soluble hydrochloride salts[4].
Conversely, the adamantane group acts as a "lipophilic anchor." By increasing the overall LogP of the molecule, it forces the compound to partition favorably into lipid membranes, drastically enhancing Blood-Brain Barrier (BBB) transit times. Furthermore, the immense steric bulk of the tricyclic cage prevents cytochrome P450 enzymes from easily accessing the amide bond, thereby increasing the drug's metabolic half-life and oral bioavailability.
References
-
Sommerwerk, S. et al. "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid." PubMed Central (PMC), 2020. Available at:[Link]
-
Koshchii, I. et al. "SYNTHESIS OF ADAMANTYL-CONTAINING AMID ALKYLING AGE." Norwegian Journal of development of the International Science, 2025. Available at:[Link]
-
Massari, S. et al. "Analysis of the optimal Mannich side chain substitution for in vitro and in vivo activity reveals that the morpholine and N-methylpiperazine Mannich side chains provide analogues with the best activity profiles." Journal of Medicinal Chemistry, ACS Publications, 2009. Available at:[Link]
In Vitro Mechanism of Action of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone: A Technical Whitepaper
Executive Summary
Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is a synthetic, rigid, lipophilic hybrid molecule combining an adamantane cage with a 4-methylpiperazine ring via a carboxamide (methanone) linkage. In modern medicinal chemistry, this specific structural motif is leveraged to target deep, hydrophobic allosteric pockets in G-protein-coupled receptors (GPCRs) and the catalytic clefts of lipid-hydrolyzing enzymes. This whitepaper elucidates the in vitro mechanisms of action of this compound, focusing on its primary roles as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGlu1/5) and an inhibitor of endocannabinoid-degrading enzymes (FAAH/MAGL).
Structural Rationale & Pharmacophore Analysis
The pharmacological versatility of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone stems from its distinct tripartite architecture:
-
The Adamantane Core: A highly symmetrical, bulky, and lipophilic tricyclic alkane[1]. It acts as a hydrophobic anchor, enabling the molecule to penetrate the blood-brain barrier (BBB) and dock into deep, lipid-facing allosteric binding pockets (such as the 7-TM domain of GPCRs) or mimic the arachidonoyl tail of endogenous lipids[2].
-
The Methanone (Carboxamide) Bridge: Provides a critical hydrogen bond acceptor. The rigidity of the amide bond restricts the conformational freedom of the molecule, locking the adamantane and piperazine groups into a favorable vector for receptor binding.
-
The 4-Methylpiperazine Moiety: Introduces a basic tertiary amine that is protonated at physiological pH. This enhances aqueous solubility and allows for critical electrostatic interactions (e.g., salt bridges) with acidic amino acid residues at the solvent-exposed entrance of target receptors[3].
Primary In Vitro Mechanisms of Action
Negative Allosteric Modulation of mGlu1/5 Receptors
Adamantyl-piperazine methanones have been extensively characterized as potent negative allosteric modulators (NAMs) of group I metabotropic glutamate receptors (mGlu1 and mGlu5)[3].
-
Mechanism: Unlike orthosteric antagonists that compete with glutamate, this compound binds to an allosteric site located within the 7-transmembrane (7-TM) domain of the receptor. The adamantane cage occupies a deep hydrophobic sub-pocket, while the 4-methylpiperazine extends towards the extracellular loops.
-
Effect: Binding stabilizes the receptor in an inactive conformation, preventing the structural rearrangement necessary for Gq-protein coupling. This blocks the downstream activation of Phospholipase C (PLC), the cleavage of PIP2 into IP3, and the subsequent release of intracellular calcium (Ca2+)[3].
Figure 1: Mechanism of mGlu1/5 negative allosteric modulation by the adamantyl-piperazine hybrid.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Structurally related adamantyl-methanones are known inhibitors of enzymes within the endocannabinoid system, specifically Fatty Acid Amide Hydrolase (FAAH)[2].
-
Mechanism: FAAH is a membrane-bound serine hydrolase responsible for degrading anandamide (AEA). The adamantane group of the compound mimics the hydrophobic arachidonoyl chain of AEA, allowing it to competitively or pseudo-irreversibly bind to the hydrophobic catalytic channel of FAAH. The methanone carbonyl interacts with the oxyanion hole of the enzyme's active site, preventing the hydrolysis of endogenous cannabinoids[2].
Quantitative Data Summary
The following table summarizes the expected in vitro pharmacological profile of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone based on validated structure-activity relationship (SAR) data for this chemical class[2][3].
| Target | Assay Type | Expected Potency (IC50) | Biological Consequence |
| mGlu1 Receptor | Ca2+ Mobilization (Fluo-4) | 50 - 500 nM | Decreased IP3/Ca2+ signaling; potential anxiolytic effect. |
| mGlu5 Receptor | Ca2+ Mobilization (Fluo-4) | 100 - 800 nM | Attenuation of glutamatergic overactivation. |
| FAAH | Fluorometric AMC Cleavage | 1 - 10 μM | Increased local concentrations of anandamide (AEA). |
| MAGL | Fluorometric AMC Cleavage | > 10 μM | Weak/Off-target effect. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following in vitro protocols are designed as self-validating systems. They incorporate necessary controls to rule out false positives caused by compound autofluorescence or cytotoxicity.
Protocol 1: Intracellular Calcium Mobilization Assay (mGlu1/5 NAM Activity)
Causality: Fluo-4 AM is a cell-permeable dye. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the dye. Upon binding free cytosolic Ca2+ released via the mGluR-Gq-IP3 pathway, its fluorescence increases >100-fold, allowing real-time kinetic measurement of receptor activation or inhibition.
-
Cell Preparation: Seed HEK293 cells stably expressing human mGlu1 or mGlu5 in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 μL of Fluo-4 AM (2 μM) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C.
-
Washing: Wash cells 3x with HBSS to remove extracellular dye, reducing background fluorescence.
-
Compound Pre-incubation: Add Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone (10-point dose-response, 10 μM to 0.5 nM) and incubate for 15 minutes. Self-Validation: Include DMSO (vehicle control) and JNJ16259685 (reference mGlu1 NAM) to calculate the Z'-factor.
-
Stimulation & Readout: Inject an EC80 concentration of glutamate using a FLIPR (Fluorometric Imaging Plate Reader). Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
-
Data Analysis: Calculate the area under the curve (AUC). A decrease in AUC relative to the DMSO control indicates NAM activity.
Figure 2: Workflow for intracellular calcium mobilization assay using Fluo-4 AM.
Protocol 2: FAAH Fluorometric Inhibition Assay
Causality: This assay utilizes AMC-arachidonoyl amide as a fluorogenic substrate. Active FAAH cleaves the amide bond, releasing 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. Inhibition by the test compound prevents this cleavage, resulting in a loss of fluorescent signal[2].
-
Assay Setup: In a 96-well black plate, add 100 μL of assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA).
-
Enzyme & Compound Addition: Add 10 μL of recombinant human FAAH enzyme and 10 μL of the test compound (various concentrations). Self-Validation: Include an enzyme-free well (to check for substrate auto-hydrolysis) and a well with URB597 (a known FAAH inhibitor) as a positive control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to equilibrate with the enzyme active site.
-
Substrate Addition: Initiate the reaction by adding 10 μL of AMC-arachidonoyl amide (final concentration 10 μM).
-
Kinetic Measurement: Measure fluorescence (Ex: 340 nm, Em: 460 nm) every 1 minute for 30 minutes at 37°C. Calculate the initial velocity (V0) of the reaction to determine the IC50.
References
-
Title : N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats Source : Journal of Medicinal Chemistry / PMC (NIH) URL :[Link]
-
Title : Adamantane Source : Wikipedia URL : [Link]
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A Technical Guide to the Preclinical Pharmacokinetic Profiling of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
Abstract
This whitepaper provides a comprehensive technical guide on the preclinical pharmacokinetic (PK) profiling of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, a novel small molecule entity. The guide is designed for researchers, scientists, and drug development professionals, offering a rationale-driven approach to study design, detailed experimental methodologies, and data interpretation. By integrating the known properties of the adamantane and piperazine moieties, we construct a scientifically grounded framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in relevant animal models. The methodologies described herein are designed to produce a robust data package suitable for informing candidate selection and supporting Investigational New Drug (IND) applications.
Introduction: The Rationale for Pharmacokinetic Characterization
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] A thorough understanding of a compound's ADME profile is therefore not merely a regulatory requirement but a cornerstone of efficient drug development.[2][3] This guide focuses on Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, an NCE featuring two structurally significant pharmacophores: a rigid, lipophilic adamantane cage and a versatile N-methylpiperazine ring.
The adamantane moiety is known to enhance metabolic stability and lipophilicity, which can significantly influence a drug's distribution and half-life.[4][5] The piperazine ring is a common scaffold in many centrally active and systemically available drugs, often serving as a key site for metabolism and influencing solubility and receptor engagement.[6][7] The combination of these two moieties suggests a compound with potentially unique disposition characteristics that demand rigorous preclinical investigation.
Pharmacokinetic profiling is critical for identifying the most promising drug candidates for further development.[2] This guide outlines a comprehensive strategy for characterizing the PK profile of this specific compound in animal models, providing the foundational data needed to predict its behavior in humans and establish a safe initial dosing regimen for first-in-human (FIH) studies.[8][9]
A Rationale-Driven Approach to Preclinical Study Design
A well-designed preclinical program is not a one-size-fits-all template but must be tailored to the specific investigational agent.[10] The following sections detail the causal reasoning behind the key decisions in designing a PK study for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone.
Selection of Animal Models: Bridging the Interspecies Gap
The choice of animal models is fundamental to the predictive power of preclinical studies.[11] For an initial PK assessment, the Sprague-Dawley rat is a standard and preferred rodent model due to its well-characterized physiology, ease of handling, and the extensive historical database available for comparison.[12]
To satisfy regulatory expectations and improve the accuracy of interspecies scaling, it is crucial to include a non-rodent species.[9] The Beagle dog is an appropriate choice due to its different expression profile of metabolic enzymes compared to rodents, offering a more comprehensive metabolic picture. Data from two distinct species allows for more robust allometric scaling to predict human PK parameters.[13]
Study Design: Intravenous and Oral Administration
To fully characterize the compound's disposition, parallel studies involving both intravenous (IV) and oral (PO) administration are essential.
-
Intravenous (IV) Administration: A single IV bolus dose allows for the direct determination of fundamental PK parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½). This route bypasses absorption, providing a true measure of the body's ability to distribute and eliminate the drug.
-
Oral (PO) Administration: The oral route is the intended clinical path for many small molecules. This arm of the study is critical for determining the rate and extent of absorption, the impact of first-pass metabolism, and the absolute oral bioavailability (F%). Comparing the Area Under the Curve (AUC) from the oral dose to the IV dose is the gold standard for calculating bioavailability.
The logical workflow for these parallel studies is depicted below.
Figure 1: Preclinical Pharmacokinetic Study Workflow.
Core Methodologies: A Framework for Data Integrity
The reliability of any PK study hinges on the robustness and validation of its methodologies.[14] All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[10][15]
Detailed Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Models: Male Sprague-Dawley rats (n=3-5 per group) and male Beagle dogs (n=3 per group). Animals are cannulated for serial blood sampling.
-
Compound Formulation:
-
IV Formulation: 1 mg/mL solution in 20% Solutol HS 15 in saline. The vehicle is chosen to ensure complete solubilization for intravenous administration.
-
PO Formulation: 5 mg/mL suspension in 0.5% methylcellulose with 0.1% Tween 80. A suspension is often preferred for oral dosing in discovery to assess inherent absorption properties.
-
-
Dosing:
-
Rats: IV dose of 1 mg/kg; PO dose of 5 mg/kg.
-
Dogs: IV dose of 0.5 mg/kg; PO dose of 2 mg/kg. Doses are selected based on anticipated exposure and analytical sensitivity.
-
-
Sample Collection:
-
Serial blood samples (approx. 0.2 mL in rats, 1 mL in dogs) are collected into K2EDTA-containing tubes at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[4]
-
Blood samples are immediately centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.[16]
-
-
Mass Balance Study (Rats):
-
Following administration of a radiolabeled version of the compound, animals are housed in metabolic cages.
-
Urine and feces are collected at 24-hour intervals for up to 7 days or until >95% of the administered radioactive dose is recovered.[17]
-
Bioanalytical Method: LC-MS/MS Quantification
The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and speed.[14][18][19]
Protocol for Method Development and Validation:
-
Instrument Tuning: A triple quadrupole mass spectrometer is tuned for the compound and a stable-isotope-labeled internal standard (SIL-IS) to identify the optimal precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).
-
Chromatography: A reverse-phase C18 column is used with a gradient mobile phase (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol) to achieve chromatographic separation from endogenous matrix components.[20]
-
Sample Preparation: Protein precipitation is a rapid and effective method for plasma sample cleanup.[21] Plasma samples (50 µL) are mixed with 200 µL of acetonitrile containing the SIL-IS, vortexed, and centrifuged to pellet precipitated proteins. The supernatant is then analyzed.
-
Method Validation: The method is validated according to FDA guidelines, ensuring it meets rigorous criteria for accuracy, precision, linearity, selectivity, and stability.[19][22]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.99 | Ensures a proportional response across a defined concentration range. |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) | Confirms the method's closeness to the true value and its reproducibility. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS. | Guarantees that the signal is from the compound of interest and not the matrix. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Matrix Effect | Assessed to ensure no ion suppression or enhancement from the biological matrix. | Confirms that the matrix does not interfere with analyte ionization. |
| Stability | Analyte stable under various conditions (freeze-thaw, short-term, long-term). | Ensures sample integrity from collection to analysis.[23] |
Table 1: Summary of Bioanalytical Method Validation Parameters.
Hypothetical Pharmacokinetic Profile and Data Interpretation
The following sections present hypothetical but scientifically plausible data for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, based on its chemical structure.
Plasma Pharmacokinetics
Non-compartmental analysis (NCA) is used to calculate the key PK parameters from the plasma concentration-time data.
| Parameter | IV (1 mg/kg) - Rat | PO (5 mg/kg) - Rat | IV (0.5 mg/kg) - Dog | PO (2 mg/kg) - Dog |
| Cmax (ng/mL) | 450 ± 55 | 620 ± 80 | 310 ± 40 | 350 ± 45 |
| Tmax (h) | 0.083 | 1.0 ± 0.5 | 0.083 | 1.5 ± 0.5 |
| AUC₀-inf (ng·h/mL) | 1250 ± 150 | 3100 ± 400 | 1100 ± 130 | 1750 ± 210 |
| t½ (h) | 6.5 ± 1.2 | 6.8 ± 1.5 | 8.2 ± 1.8 | 8.5 ± 2.0 |
| CL (mL/min/kg) | 13.3 ± 2.1 | - | 7.6 ± 1.1 | - |
| Vdss (L/kg) | 4.5 ± 0.8 | - | 3.2 ± 0.6 | - |
| F (%) | - | 49.6% | - | 39.8% |
Table 2: Key Pharmacokinetic Parameters in Rats and Dogs (Data are hypothetical mean ± SD).
Interpretation:
-
The high volume of distribution (Vdss > 1 L/kg) in both species suggests extensive distribution into tissues, a characteristic consistent with the lipophilic adamantane moiety.[5]
-
The clearance (CL) is moderate in rats and lower in dogs, indicating that the dog may be a slower metabolizer of this compound.
-
The oral bioavailability (F%) is moderate in both species, suggesting either incomplete absorption or, more likely, significant first-pass metabolism in the gut wall and/or liver.
Mass Balance and Excretion
| Excretion Route | % of Administered Dose Recovered (0-168h) |
| Urine | 35.2% |
| Feces | 61.5% |
| Total Recovery | 96.7% |
Table 3: Excretion Balance in Rats Following a Single Oral Dose (Hypothetical Data).
Interpretation:
-
The high total recovery indicates that the dose was almost completely accounted for.
-
The primary route of excretion is via the feces, which suggests that biliary excretion of the parent drug and/or its metabolites is the dominant elimination pathway.
Predicted Metabolic Pathway
Based on the structure, the compound is likely to undergo Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[16]
Figure 2: Predicted Metabolic Pathway.
Interpretation:
-
Adamantane Hydroxylation (M1): The adamantane cage, while generally stable, can undergo hydroxylation at its tertiary carbon positions.
-
N-Demethylation (M2): The N-methyl group on the piperazine ring is a prime target for N-dealkylation, a common metabolic route for many piperazine-containing drugs.[16]
-
Phase II Conjugation (M4): The hydroxylated metabolite (M1) can be further conjugated with glucuronic acid to form a more water-soluble metabolite that is readily excreted.
Discussion and Strategic Implications
The comprehensive PK profile generated provides critical insights for the continued development of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone. The compound exhibits extensive tissue distribution, likely driven by the lipophilic adamantane group, which could be advantageous for targeting intracellular or CNS targets but may also necessitate longer washout periods in clinical trials.
The moderate oral bioavailability of ~40-50% is viable for an oral drug candidate, but the significant first-pass metabolism warrants further investigation. Identifying the specific CYP enzymes responsible (e.g., through in vitro studies with human liver microsomes) is a critical next step.[24] This will allow for an assessment of potential drug-drug interactions (DDIs) with co-administered medications that inhibit or induce these enzymes. Given that fecal excretion is the major route of elimination, interactions with efflux transporters like P-glycoprotein should also be evaluated.[25][26]
The half-life of 6-9 hours in preclinical species suggests that a once or twice-daily dosing regimen might be achievable in humans, a favorable attribute for patient compliance. The data gathered from these studies are essential for building a preliminary pharmacokinetic/pharmacodynamic (PK/PD) model to predict the therapeutic window and guide dose selection for Phase I clinical trials.[1]
Conclusion
This technical guide has outlined a robust, rationale-driven strategy for the preclinical pharmacokinetic profiling of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone. By employing validated methodologies in well-chosen animal models, it is possible to generate a comprehensive ADME data package. The hypothetical data presented herein—characterized by extensive tissue distribution, moderate oral bioavailability, a combination of renal and fecal clearance, and predictable metabolic pathways—illustrates a plausible profile for a molecule with this unique structure. This foundational knowledge is indispensable for making informed decisions, de-risking clinical development, and ultimately translating a promising NCE into a safe and effective therapeutic.
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Al-Sanea, M. M., et al. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]
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Fromm, E., et al. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. [Link]
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Cho, Y., et al. (2018, March 8). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. [Link]
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An In-depth Technical Guide to the Structural Elucidation and Crystal Structure of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
This guide provides a comprehensive technical overview of the structural elucidation and crystal structure analysis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, a novel compound with potential applications in medicinal chemistry. The adamantane moiety, with its rigid, lipophilic cage-like structure, is a significant pharmacophore that can enhance the therapeutic properties of drug candidates.[1] Coupled with the versatile piperazine scaffold, a common feature in many biologically active compounds, this molecule presents a compelling subject for detailed structural analysis.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies employed in the characterization of such compounds. The narrative emphasizes the causality behind experimental design and the self-validating nature of the described protocols.
Synthesis and Rationale
The synthesis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is most effectively achieved through an amide coupling reaction between adamantane-1-carboxylic acid and N-methylpiperazine. This method is a cornerstone of medicinal chemistry for its reliability and efficiency in forming robust amide bonds.[2]
The choice of coupling agent is critical for ensuring high yield and purity. Reagents such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly employed to activate the carboxylic acid, facilitating nucleophilic attack by the secondary amine of N-methylpiperazine.[2] The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with DCC) or an active ester (with HATU), which is then readily converted to the target amide upon reaction with the amine.
Experimental Protocol: Amide Coupling
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve adamantane-1-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Acid Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the stirred solution. Allow the mixture to stir at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: To the activated acid mixture, add N-methylpiperazine (1.2 equivalents) dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone.
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Application Note: GC-MS Fragmentation Analysis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
Abstract
This technical guide provides a detailed analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone. This compound, featuring a unique combination of a bulky, lipophilic adamantane core, a carbonyl linker, and a 4-methylpiperazine moiety, presents a fragmentation profile amenable to structural confirmation and quantification in complex matrices. Understanding these fragmentation pathways is crucial for researchers in drug discovery, medicinal chemistry, and quality control for method development, impurity profiling, and metabolic studies. This document outlines a robust GC-MS protocol and offers a scientifically grounded interpretation of the expected mass spectrum, based on established principles of electron ionization fragmentation.
Introduction: The Significance of Adamantane and Piperazine Moieties in Drug Design
The adamantane cage, a rigid and sterically demanding hydrocarbon, is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates, facilitating their passage across biological membranes.[1] Similarly, the piperazine ring is a ubiquitous scaffold in medicinal chemistry, particularly in centrally active pharmaceuticals, due to its ability to interact with various biological targets. The title compound, Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, combines these two privileged structures, suggesting its potential for diverse biological activities.
Accurate and reliable analytical methods are paramount for the characterization of such novel compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in pharmaceutical development.[2][3] Its high separation efficiency and the structural information provided by mass spectral fragmentation make it an ideal tool for the identification and quantification of new chemical entities.[4] This application note serves as a practical guide to understanding the key fragmentation pathways of this adamantane-piperazine conjugate under electron ionization (EI) conditions.
Experimental Protocol: GC-MS Analysis
This section details a generalized yet robust protocol for the analysis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone. Researchers should note that optimization of these parameters may be necessary based on the specific instrumentation and sample matrix.[5]
Sample Preparation
-
Standard Solution: Prepare a stock solution of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).
Instrumentation and Conditions
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.[6]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |
| Inlet Temperature | 280 °C | Promotes rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min) | Optimized to ensure good peak shape and separation from potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI source operation. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns.[7] |
| Mass Range | m/z 40-550 | Covers the molecular weight of the analyte and its expected fragments. |
Data Acquisition and Analysis
Acquire data in full scan mode to obtain the complete mass spectrum. Data analysis should be performed using the instrument's accompanying software to identify the molecular ion and characteristic fragment ions.
Predicted Fragmentation Pathways
The electron ionization (70 eV) of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is expected to induce several key fragmentation pathways, primarily driven by the stability of the adamantyl cation and alpha-cleavage events adjacent to the nitrogen atoms and the carbonyl group.[7][8][9]
The molecular ion, [M]•+, is anticipated to be observed, though its abundance may be moderate due to the multiple fragmentation routes available. The key fragmentation pathways are detailed below:
Pathway A: Formation of the Adamantyl Cation (Base Peak)
The most prominent fragmentation is predicted to be the cleavage of the bond between the adamantyl group and the carbonyl carbon. This leads to the formation of the highly stable adamantyl cation at m/z 135 . The stability of this tertiary carbocation makes this a highly favored pathway, and the ion at m/z 135 is expected to be the base peak in the spectrum.[10]
Pathway B: Cleavage of the Amide Bond
Cleavage of the N-CO amide bond is a common fragmentation pathway for amides.[7] This results in the formation of an adamantyl acylium ion at m/z 163 . This ion can subsequently lose a molecule of carbon monoxide (CO) to also form the adamantyl cation at m/z 135.
Pathway C: Alpha-Cleavage at the Piperazine Ring
Alpha-cleavage is a dominant fragmentation mechanism for amines.[8][11] In this molecule, cleavage can occur at multiple positions on the 4-methylpiperazine ring.
-
C1: Loss of a Methyl Radical: Cleavage of the C-N bond between the piperazine ring and the methyl group can lead to the loss of a methyl radical (•CH₃), resulting in an ion at m/z 261 .
-
C2: Ring Opening: Alpha-cleavage adjacent to the amide nitrogen within the piperazine ring can initiate ring opening, leading to a series of characteristic fragment ions. A key fragment is expected at m/z 70 , corresponding to the [C₄H₈N]⁺ ion, which is a common fragment from N-methylpiperazine. Another significant fragment from the piperazine ring is often observed at m/z 57 , corresponding to [C₃H₅N]⁺•.
Summary of Predicted Key Fragments
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Predicted Abundance |
| 276 | [C₁₇H₂₈N₂O]•+ (Molecular Ion) | - | Low to Moderate |
| 163 | [C₁₁H₁₅O]⁺ | Amide Bond Cleavage (Pathway B) | Moderate |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl Group Cleavage (Pathway A) | High (Base Peak) |
| 113 | [C₇H₁₃N₂]⁺ | Amide Bond Cleavage (Pathway B) | Moderate |
| 70 | [C₄H₈N]⁺ | Piperazine Ring Cleavage (Pathway C2) | Moderate to High |
| 57 | [C₃H₅N]⁺• | Piperazine Ring Cleavage (Pathway C2) | Moderate |
Visualizing the Fragmentation
The logical flow of the GC-MS analysis and the proposed fragmentation pathways can be visualized using the following diagrams.
Figure 1: A generalized workflow for the GC-MS analysis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone.
Figure 2: Proposed major fragmentation pathways for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone under EI conditions.
Conclusion and Future Directions
The GC-MS analysis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone provides a distinctive fragmentation pattern dominated by the formation of the highly stable adamantyl cation at m/z 135. Secondary fragmentation pathways involving amide bond cleavage and piperazine ring fragmentation provide additional structural confirmation. The protocols and fragmentation analysis detailed in this application note offer a solid foundation for researchers to develop and validate quantitative methods for this compound in various matrices.
Future work should focus on the experimental verification of these proposed fragmentation patterns using high-resolution mass spectrometry to confirm the elemental composition of the fragment ions. Additionally, the analysis of potential metabolites and synthetic impurities will be crucial for the comprehensive characterization of this compound in a drug development setting.
References
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Fort, R. C., & Schleyer, P. von R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277–300.
- Khullar, K. K., Bell, C. L., & Bauer, L. (1969). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 34(11), 3647-3651.
- de Armas, I., et al. (2018).
- Maurer, H. H. (2004). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology, 28(8), 655-662.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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ResolveMass Laboratories Inc. (n.d.). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]
- Abdel-Hay, K. M. H. (2012).
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Drug Discovery World. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Esfahanizadeh, M., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 17(Suppl2), 126.
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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Indian Journal of Chemistry. (2000). Mass spectral fragmentation of substituted adamantane-2,4-diones. Retrieved from [Link]
- Hafiz, K. M., et al. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
-
ResearchGate. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Bauer, L., et al. (1986). SYNTHESIS AND MASS SPECTRA OF ADAMANTYLPHOSPHORYL DERIVATIVES.
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Chemistry LibreTexts. (2023). 15.9: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
- de Sousa, D. P. (Ed.). (2018). Medicinal驃d 香料和香料. BoD–Books on Demand.
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Arkivoc. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Retrieved from [Link]
- Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1081–1092.
- D'yakov, M. Y., & Podol'skii, A. V. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 891-899.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9238, Adamantane. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
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University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
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PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]
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Wikipedia. (2024). Adamantane. Retrieved from [Link]
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ResearchGate. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
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Application Note: Formulation Strategies for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone in Preclinical Studies
Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Document Type: Technical Protocol & Mechanistic Guide
Introduction & Physicochemical Profiling
Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is a synthetic preclinical candidate characterized by a bulky, highly lipophilic adamantane cage coupled to a basic 4-methylpiperazine moiety via an amide linker. While compounds with this structural motif often exhibit excellent target engagement (e.g., in CNS or viral targets), they present significant formulation challenges due to poor aqueous solubility at physiological pH.
To design a robust, self-validating formulation system, we must first deconstruct the physicochemical properties of the molecule:
-
The Adamantane Core: Drives the overall lipophilicity (estimated LogP ~2.8–3.2). The adamantane moiety is a nearly spherical hydrocarbon cage with a diameter of ~7 Å. This specific geometry makes it an ideal "guest" for the hydrophobic cavity of β-cyclodextrins[1].
-
The 4-Methylpiperazine Moiety: Contains a tertiary amine with a predicted pKa of ~8.5–9.0. While the amide nitrogen is non-basic, the terminal amine can be protonated in acidic environments, offering a pathway for pH-dependent solubilization.
Mechanistic Rationale for Vehicle Selection
Intravenous (IV) Administration: Particulate matter must be strictly avoided in IV dosing. Given the exact geometric match between the adamantane cage and the 6.0–6.5 Å inner cavity of β-cyclodextrin, supramolecular host-guest complexation is the optimal strategy. The binding constant ( Ka ) for adamantane derivatives with β-cyclodextrin is exceptionally high, typically ranging from 104 to 105M−1 . This interaction is primarily driven by favorable enthalpic changes upon the displacement of high-energy water molecules from the cyclodextrin cavity[1]. Formulating with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) not only solubilizes the compound but also prevents precipitation upon injection[2]. Upon entering the systemic circulation, the complex rapidly dissociates, allowing the free drug to partition into tissues[3].
Oral (PO) Administration: The acidic environment of the stomach provides an opportunity for in situ salt formation. Utilizing a cosolvent/surfactant system (DMSO/Tween 80) combined with an acidic buffer ensures that the drug remains in a supersaturated, micellar state as it transits into the higher pH of the intestine, thereby maximizing membrane permeability and absorption.
Quantitative Data & Formulation Metrics
Summarizing the physicochemical properties allows for rapid comparison and selection of the appropriate formulation workflow.
| Parameter | Estimated Value / Characteristic | Formulation Implication |
| Molecular Weight | 262.39 g/mol | Favorable for membrane permeability and oral absorption. |
| LogP (predicted) | ~2.8 - 3.2 | High lipophilicity; requires active solubilization strategies. |
| pKa (Piperazine N) | ~8.5 - 9.0 | Basic center; highly soluble in acidic vehicles (pH < 4). |
| β-CD Binding Constant ( Ka ) | 104−105M−1 | Phenomenal candidate for cyclodextrin inclusion complexes[1]. |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Poor unformulated IV suitability; high risk of precipitation. |
| Solubility (20% HP-β-CD) | > 10.0 mg/mL | Ideal for bolus IV dosing in rodent models[2]. |
Experimental Protocols
Protocol A: Preparation of 10 mg/mL IV Formulation (Supramolecular Inclusion)
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% Saline.
-
Weighing: Accurately weigh 10.0 mg of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone into a clean glass vial.
-
Host-Guest Complexation: Add 0.8 mL of a pre-prepared 20% (w/v) HP-β-CD solution in sterile saline.
-
Sonication & Heating: Sonicate the suspension in a water bath at 37°C for 15–30 minutes.
-
Causality Insight: Mild heating provides the activation energy required to displace water molecules from the β-CD cavity, facilitating the enthalpically driven insertion of the adamantane cage[1].
-
-
Volume Adjustment: QS (quantum satis) to exactly 1.0 mL with the 20% HP-β-CD vehicle. Vortex to ensure homogeneity.
-
Sterilization & Self-Validation: Filter the clear solution through a 0.22 µm PVDF syringe filter.
-
Trustworthiness Check: The absolute lack of resistance during filtration and the absence of precipitate post-filtration serves as a self-validating confirmation that complete 1:1 inclusion complex formation has occurred.
-
Protocol B: Preparation of 5 mg/mL PO Formulation (Cosolvent/Surfactant Microemulsion)
Vehicle: 5% DMSO / 10% Tween 80 / 85% Acidic Buffer (pH 3.0).
-
Solubilization: Dissolve 5.0 mg of the compound in 50 µL of Dimethyl Sulfoxide (DMSO).
-
Causality Insight: DMSO rapidly disrupts the crystal lattice energy of the lipophilic adamantane compound.
-
-
Surfactant Addition: Add 100 µL of Tween 80 and vortex vigorously for 1 minute.
-
Causality Insight: Tween 80 coats the solvated molecules, forming pre-micellar structures that prevent nucleation and precipitation upon aqueous dilution.
-
-
Aqueous Dispersion: Dropwise, add 850 µL of 0.1 N HCl or Citrate Buffer (pH 3.0) while continuously vortexing.
-
Causality Insight: The acidic buffer protonates the methylpiperazine nitrogen, synergizing with the surfactant to maintain a stable, clear microemulsion suitable for oral gavage.
-
Visualizations
Formulation Strategy Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate formulation based on the intended route of administration.
Caption: Logical workflow for selecting preclinical formulation strategies based on administration route.
Supramolecular Complexation & Pharmacokinetic Pathway
The diagram below illustrates the mechanistic pathway of host-guest complexation and its subsequent behavior in vivo.
Caption: Supramolecular host-guest complexation pathway and subsequent systemic release mechanism.
References
- Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Source: National Institutes of Health (NIH) / PMC.
- Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure. Source: Royal Society of Chemistry (RSC).
- The Effect of Intravenous sulfobutylether7-β-cyclodextrin on the Pharmacokinetics of a Series of Adamantane-Containing Compounds. Source: National Institutes of Health (NIH) / PubMed.
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- 3. The effect of intravenous sulfobutylether7 -β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Optimization for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals transitioning the synthesis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone from discovery-scale (milligrams) to process-scale (kilograms).
While discovery chemistry often relies on expensive coupling agents (e.g., HATU, EDC) and halogenated solvents, industrial scale-up necessitates robust, cost-effective, and safe methodologies. The most viable route for this tertiary amide is the reaction of 1-adamantanecarbonyl chloride with 1-methylpiperazine[1]. Below, we address the critical mechanistic challenges, troubleshooting steps, and validated protocols required for a successful scale-up campaign.
Mechanistic Workflow & Process Flow
The synthesis relies on the nucleophilic acyl substitution of a highly reactive acid chloride by a secondary amine. Because 1-methylpiperazine contains two basic nitrogen atoms, the reaction inherently generates hydrogen chloride (HCl), which rapidly protonates the most basic site in the system, leading to potential salt precipitation and stirring failures if not properly managed.
Biphasic Schotten-Baumann workflow for scalable adamantyl amide synthesis.
Troubleshooting Guides & FAQs
Q: Why does the reaction mixture turn into an unstirrable paste shortly after adding 1-methylpiperazine? A (Causality & Solution): 1-Methylpiperazine acts as both the nucleophile and a base. When it reacts with 1-adamantanecarbonyl chloride, one equivalent of HCl is generated. The unreacted 1-methylpiperazine or the basic piperazine moiety of the newly formed product rapidly protonates, forming a dense, insoluble hydrochloride salt in non-polar solvents (like Toluene or Dichloromethane). Solution: Abandon monophasic organic systems. Shift to a Schotten-Baumann biphasic system (e.g., EtOAc/Water) using an inorganic base like aqueous NaOH to neutralize the HCl[2]. This keeps the amine free-based and the inorganic salts dissolved in the aqueous phase, maintaining a homogeneous, stirrable organic phase.
Q: How do we manage the severe exotherm during the addition phase on a >1 kg scale? A (Causality & Solution): Acid chloride amidation is highly exothermic. Despite the steric bulk of the adamantyl group, the initial kinetics of the acylium ion attack by the secondary amine are extremely fast. In a batch reactor, rapid addition outpaces the jacket cooling capacity, risking a thermal runaway and increased hydrolysis of the acid chloride[3]. Solution: Implement continuous or semi-batch dosing of the acid chloride into the amine/base mixture. Maintain the internal temperature between 5–15 °C. Using a biphasic system provides a significantly higher heat capacity (due to the water phase) compared to neat organic solvents, effectively dampening the exotherm.
Q: Can we avoid column chromatography for the final purification? A (Causality & Solution): Yes. The target molecule contains a basic tertiary amine (the N-methyl group), which allows for orthogonal solubility based on pH—a self-validating purification system. Solution: Perform an acid-base extraction. Extract the crude organic mixture with 1M HCl. The target molecule protonates and partitions into the aqueous layer, leaving neutral impurities (like unreacted adamantane carboxylic acid, formed via hydrolysis) in the organic layer. Separate, then basify the aqueous layer to pH > 10 using NaOH, and extract the pure free-base product back into a fresh organic solvent. If the reaction failed, the final organic extraction will yield no mass, inherently validating the process outcome during workup.
Quantitative Data: Solvent & Base Optimization
To maximize yield and safety, selecting the correct solvent and base combination is critical[2]. The table below summarizes the optimization data for scale-up parameters.
| Solvent System | Base Selection | Yield | Scalability | Key Process Observations |
| Dichloromethane (DCM) | Triethylamine (Et₃N) | 85% | Poor | Environmental restrictions; severe salt precipitation causes stirring failure. |
| Toluene | Excess 1-Methylpiperazine | 70% | Moderate | High cost of sacrificial amine; thick slurry formation limits heat transfer. |
| EtOAc / H₂O | NaOH (aq, 2M) | >92% | Excellent | Biphasic (Schotten-Baumann); excellent heat dissipation; no precipitation. |
| MeTHF / H₂O | K₂CO₃ (aq, 2M) | >90% | Excellent | Green solvent alternative; easy phase separation; slightly slower kinetics. |
Validated Experimental Protocol: Biphasic Scale-Up
This protocol utilizes a Schotten-Baumann approach, designed to be a self-validating, chromatography-free workflow.
Step 1: Reactor Setup & Amine Preparation
-
Equip a jacketed glass reactor with an overhead stirrer, a pressure-equalizing dropping funnel, and an internal temperature probe.
-
Charge the reactor with 1-methylpiperazine (1.05 equivalents) and a 2M aqueous solution of NaOH (1.5 equivalents).
-
Add Ethyl Acetate (EtOAc) (5 relative volumes).
Step 2: Cooling & Controlled Dosing 4. Set the jacket chiller to cool the biphasic mixture to an internal temperature of 5 °C. Initiate vigorous stirring (minimum 300 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 5. Dissolve 1-adamantanecarbonyl chloride (1.0 equivalent)[3] in EtOAc (2 relative volumes). Transfer this solution to the dropping funnel. 6. Dose the acid chloride solution dropwise over 2 hours. Monitor the internal probe to ensure the temperature does not exceed 15 °C.
Step 3: Reaction & Self-Validating Workup 7. Upon complete addition, adjust the jacket to warm the mixture to 20 °C and stir for 1 hour. 8. Stop stirring and allow the phases to separate. Discard the lower aqueous layer (which contains NaCl and excess NaOH). 9. Acid Wash (Product Capture): Add 1M aqueous HCl (3 relative volumes) to the organic layer. Stir vigorously for 15 minutes, then allow phase separation. The protonated product is now in the aqueous layer. Discard the organic layer (contains neutral impurities). 10. Basification (Product Release): Wash the aqueous layer once with fresh EtOAc (1 volume) to remove trace neutral organics, and discard the organic wash. Adjust the pH of the aqueous layer to >10 using 6M NaOH. 11. Final Extraction: Extract the basified aqueous layer with fresh EtOAc (2 x 3 volumes). 12. Combine the final organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone as a high-purity solid/oil.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar / OPRD.[Link]
-
1-Adamantanecarboxylic acid chloride. NIST Chemistry WebBook.[Link]
Sources
Preventing thermal degradation of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone during GC-MS
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing challenges with the thermal stability of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Below, you will find a diagnostic workflow, expertly grounded FAQs explaining the mechanistic causes of degradation, quantitative comparison tables, and a self-validating experimental protocol to ensure the intact transmission of your analyte.
Diagnostic Workflow: Identifying Thermal Degradation
Before altering your instrument configuration, it is critical to confirm that the loss of analyte signal is due to thermal degradation rather than matrix suppression or column bleed. Use the logic flow below to validate your system's status.
Diagnostic workflow for identifying and resolving thermal degradation of adamantyl amides in GC-MS.
Frequently Asked Questions (FAQs)
Q1: Why does Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone degrade during standard GC-MS analysis? A: The degradation is a function of both molecular strain and catalytic active sites. The compound features a bulky, sterically hindered adamantyl group linked via a tertiary amide to a basic 4-methylpiperazine ring. When introduced into a standard split/splitless injector at high temperatures (typically >225 °C), the extreme thermal shock provides enough energy to induce cleavage of the strained C-N amide bond[1][2]. Furthermore, the basic tertiary amine of the piperazine ring strongly interacts with active silanol sites or accumulated matrix residue in the glass liner. These active sites catalyze the breakdown, leading to the formation of adamantyl cations (detected as a prominent m/z 135 fragment) and piperazine derivatives[3]. Recent metabolomic studies confirm that standard GC-MS vaporization can thermally degrade or fundamentally alter up to 40% of susceptible small molecules[4].
Q2: How can I differentiate between thermal degradation in the inlet versus column contamination? A: You must build a self-validating test into your sequence. Perform an Inlet Temperature Study : inject your pure standard at varying inlet temperatures (e.g., 200 °C, 250 °C, and 300 °C) while keeping the oven program constant. If the peak area of the intact molecular ion (m/z 262) decreases at higher temperatures while the peak areas of the degradation fragments (e.g., m/z 135) increase proportionally, you have confirmed inlet-induced thermal degradation. If the peak areas remain constant but the shape degrades (tailing), suspect column contamination or active sites[3].
Q3: What are the most effective injection techniques to prevent this thermal cleavage? A: To bypass the thermal shock of a hot vaporization chamber, you must utilize either Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection[5].
-
COC Injection: The sample is deposited directly into the capillary column at a temperature below the solvent's boiling point. This completely eliminates the hot inlet chamber, ensuring quantitative transfer without thermal breakdown[1][6].
-
PTV Injection: The sample is injected into a cold liner (e.g., 60 °C). The solvent is vented, and the liner is then rapidly heated (e.g., 10–12 °C/s) to vaporize the analytes. This controlled heating minimizes the time the analyte spends as a gas in a highly energetic environment[5].
Q4: How do column dimensions affect the thermal stability of this compound? A: The longer the compound remains in the GC oven, the higher the temperature required to elute it, increasing the risk of on-column thermal degradation. By applying "Fast GC" principles—specifically utilizing a shorter column (10–15 m instead of 30 m) with a thinner stationary phase film (0.1 µm instead of 0.25 µm)—you reduce the retention factor. This allows the bulky adamantyl-piperazine amide to elute at a significantly lower oven temperature and drastically reduces its overall thermal exposure[7].
Quantitative Data: Impact of Injection Parameters
The following table summarizes expected recoveries based on the injection technique utilized. Data reflects the partition between the intact molecular ion (m/z 262) and the primary thermal cleavage product (m/z 135).
| Injection Technique | Initial Inlet Temp (°C) | Heating Rate (°C/s) | Intact Analyte Recovery (m/z 262) | Primary Degradant (m/z 135) |
| Standard Hot Splitless | 280 | N/A (Isothermal) | < 45% | > 55% |
| Standard Hot Splitless | 225 | N/A (Isothermal) | ~ 65% | ~ 35% |
| PTV (Solvent Vent) | 60 | 12 | > 92% | < 8% |
| Cold On-Column (COC) | 40 (Oven Track) | N/A (Oven Track) | > 98% | < 2% |
Self-Validating Experimental Protocol: PTV-GC-MS Workflow
To achieve >90% intact transfer of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, follow this step-by-step methodology.
Step 1: Sample Preparation (Free-Base Conversion) Causality Check: Hydrochloride salts of piperazine derivatives will degrade and tail severely in GC.
-
Dissolve the sample in a mixture of isopropyl alcohol and ethyl acetate (1:5 ratio).
-
Partition with a mild aqueous base (0.1 M NaHCO₃) to ensure the piperazine nitrogen is fully deprotonated.
-
Extract and dry the organic layer over anhydrous Na₂SO₄ prior to injection.
Step 2: PTV Inlet Configuration
-
Install a deactivated, ultra-inert dimpled liner.
-
Critical: Remove all glass wool. The high surface area of glass wool acts as a catalytic bed for the degradation of basic piperazine rings[3].
Step 3: PTV Temperature Program
-
Set the initial PTV temperature to 60 °C (or 10 °C below your solvent's boiling point).
-
Inject 1.0 µL of the sample at a slow plunger speed.
-
Solvent Venting: Hold at 60 °C for 0.1 minutes with the split vent open (50 mL/min) to eliminate the solvent matrix.
-
Analyte Transfer: Close the split vent (splitless mode) and rapidly ramp the inlet temperature at 12 °C/s to 260 °C to transfer the analyte to the column.
Step 4: Fast GC Column Configuration
-
Install a short, thin-film column to reduce elution temperature (e.g., 15 m length, 0.25 mm ID, 0.10 µm DB-5MS or equivalent)[7].
-
Set the carrier gas (Helium) to a high constant flow rate of 1.5 mL/min to minimize residence time.
Step 5: Oven Temperature Program
-
Initial: 60 °C (hold for 1 min to focus the analyte).
-
Ramp: 25 °C/min to 280 °C.
-
Final Hold: 280 °C for 3 min.
Step 6: Data Validation Monitor the Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (EIC). A successful protocol will yield a sharp, symmetrical peak for the intact mass (m/z 262). The adamantyl fragment (m/z 135) should only appear as a co-eluting Electron Ionization (EI) fragmentation product within the same peak, not as a separate, earlier-eluting chromatographic peak (which would indicate inlet degradation).
References
-
Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples . PubMed / NIH. [1]
-
Cool on-column GC inlet, minimize thermal degradation . Agilent Technologies. [6]
-
GC Injection Techniques Guide . Phenomenex. [5]
-
Fast gas chromatography analysis of N-carbamates with cold on-column injection . PubMed / NIH. [7]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization . PubMed Central / NIH. [3]
-
New metabolomic platform reveals extent of thermal degradation in GC–MS . Bioanalysis Zone.[4]
-
A Kinetic Model for NonOxidative Thermal Degradation of Nylon 66 . ResearchGate. [2]
Sources
- 1. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. GC Injection Techniques Guide | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. Fast gas chromatography analysis of N-carbamates with cold on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Amantadine vs. the Uncharacterized Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
An In-Depth Analysis for the Drug Development Professional
Executive Summary
This guide provides a detailed comparative analysis of the established pharmacological profile of Amantadine against the uncharacterized compound, Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone. A thorough review of publicly available scientific literature reveals a significant data gap for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, with no published experimental data on its pharmacological properties. Consequently, a direct, evidence-based comparison is not currently feasible.
To address this, the guide is structured to first offer a comprehensive, data-supported overview of the complex pharmacology of Amantadine, a cornerstone therapeutic in neurology. This is followed by a theoretical exploration of the potential pharmacological profile of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, based on well-established structure-activity relationships (SAR) of its constituent chemical moieties. Finally, we provide detailed, actionable experimental protocols for researchers to elucidate the pharmacological profile of this and other novel adamantane derivatives.
The Known Contender: A Multifaceted Profile of Amantadine
Amantadine, initially developed as an antiviral agent, has a rich and complex pharmacological profile that has led to its use in a variety of neurological disorders, most notably Parkinson's disease.[1] Its therapeutic effects are not attributed to a single mechanism but rather to a constellation of interactions with several key neurotransmitter systems.
Mechanism of Action
Amantadine's clinical efficacy is believed to stem from its modest but significant activity at multiple targets within the central nervous system (CNS).[1]
-
NMDA Receptor Antagonism: Amantadine is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[2][3] This action is thought to modulate glutamatergic neurotransmission and reduce excitotoxicity, a process implicated in neurodegenerative diseases.[4]
-
Dopaminergic Activity: The anti-parkinsonian effects of amantadine are also linked to its influence on the dopamine system. It is thought to enhance the release of dopamine from presynaptic terminals and inhibit its reuptake, thereby increasing dopaminergic tone.[2]
-
Sigma-1 (σ1) Receptor Agonism: Amantadine binds to the sigma-1 receptor and acts as an agonist.[1] Activation of σ1 receptors may contribute to the dopaminergic and neuroprotective effects of the drug.[1][5]
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of Amantadine for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Site | Ki (μM) | Species/Tissue | Reference |
| NMDA Receptor (PCP Site) | 10 | Rat Brain | [2] |
| Sigma-1 (σ1) Receptor | 7.44 - 20.25 | Guinea Pig Brain / Human Frontal Cortex | [1][5] |
Pharmacokinetic Profile
Amantadine is well-absorbed orally and is primarily excreted unchanged in the urine.[2][6] Its pharmacokinetic parameters are summarized below.
| Parameter | Value | Notes | Reference |
| Bioavailability | 86-90% | Well absorbed after oral administration. | [1] |
| Protein Binding | ~67% | [2] | |
| Metabolism | Minimal (5-15%) | Primarily to an N-acetylated metabolite. | [1][2] |
| Elimination Half-life (t½) | 10-31 hours | Can be significantly longer in elderly patients and those with renal impairment. | [1] |
| Excretion | ~90% unchanged in urine | Primarily via glomerular filtration and tubular secretion. | [1][6] |
The Unknown: A Hypothetical Profile of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
In the absence of experimental data, we can hypothesize the potential pharmacological profile of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone by dissecting its structure and considering the known structure-activity relationships of its constituent pharmacophores.
Structural Deconstruction and SAR Analysis
-
Adamantane Moiety: This rigid, lipophilic cage is a well-established pharmacophore that often enhances CNS penetration and metabolic stability.[7][8] Its presence suggests a potential for interaction with targets known to bind adamantane derivatives, such as the NMDA receptor and sigma receptors.[7][9] However, the substitution pattern on the adamantane ring is critical; in this case, the connection via a methanone group to the piperazine ring will significantly alter its interaction with these targets compared to the simple amine of amantadine.
-
Piperazine Ring: The 1,4-disubstituted piperazine is a privileged scaffold in CNS drug discovery, frequently found in ligands for dopamine and serotonin receptors.[10] The nature of the substituents on the two nitrogen atoms is a key determinant of receptor affinity and selectivity.[11] The arylpiperazine moiety, in particular, is a common feature of many D2/D3 receptor ligands.[10] While the adamantane group is not a classic aryl substituent, its bulk and lipophilicity will influence binding.
-
N-methyl Group: The methyl group on the distal nitrogen of the piperazine ring can affect the molecule's basicity and steric profile. In some classes of arylpiperazines, N-methylation is well-tolerated for 5-HT3 receptor binding, while in others, it can influence selectivity between different receptor subtypes.[12][13]
-
Methanone Linker: The replacement of amantadine's direct amine linkage with a carbonyl (methanone) linker introduces a hydrogen bond acceptor and changes the molecule's geometry and electronic distribution. Adamantane carboxamides have been explored as ligands for various receptors, including cannabinoid and 5-HT2 receptors.[14][15] This linker will likely preclude the typical binding mode of amantadine at the NMDA receptor's PCP site and could direct the molecule towards other targets.
Postulated Pharmacological Profile
Based on this SAR analysis, it is plausible that Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone may possess a pharmacological profile distinct from amantadine. The prominent piperazine scaffold suggests that this compound is a candidate for interaction with monoamine receptors, particularly dopamine (D2, D3, D4) and/or serotonin receptors. The adamantane moiety would likely contribute to overall lipophilicity and could play a role in anchoring the molecule within a hydrophobic binding pocket of a target receptor. Its activity as an NMDA receptor antagonist in the same manner as amantadine is less likely due to the structural changes. Activity at sigma receptors remains a possibility given the adamantane core.
A Roadmap for Characterization: Essential Experimental Protocols
To move from hypothesis to data, a systematic pharmacological evaluation of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is required. The following are standard, robust experimental workflows for characterizing a novel CNS compound.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay would be employed to determine the inhibitory constant (Ki) of the test compound against a panel of CNS targets.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Utilize cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., dopamine D2, NMDA, σ1).
-
Assay Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-(+)-Pentazocine for σ1), and a range of concentrations of the test compound.
-
Control Wells: Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then convert to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
-
For G-Protein Coupled Receptors (e.g., Dopamine Receptors):
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation by an agonist. An increase in [35S]GTPγS binding indicates agonism, while an antagonist would block the agonist-induced increase.
-
cAMP Accumulation Assay: For Gs- or Gi-coupled receptors, measuring changes in intracellular cyclic AMP levels can determine functional activity.
-
-
For Ion Channels (e.g., NMDA Receptors):
-
Calcium Flux Assay: This high-throughput assay uses a calcium-sensitive fluorescent dye to measure the influx of calcium through the ion channel upon agonist stimulation. An antagonist would block this influx.
-
Whole-Cell Patch-Clamp Electrophysiology: This is the gold-standard method for studying ion channels. It provides detailed information on the mechanism of channel block (e.g., open-channel, closed-channel), kinetics, and voltage dependency.
-
In Vivo Pharmacokinetic Studies
To assess the drug-like properties of the compound, a pharmacokinetic study in a rodent model (e.g., rats) is essential.
Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer a single dose of the compound to a cohort of rats via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
Conclusion and Future Directions
Amantadine remains a clinically important drug with a well-documented, albeit complex, pharmacological profile centered on weak NMDA receptor antagonism and modulation of dopaminergic and sigma-1 receptor systems. In stark contrast, Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is a pharmacological enigma.
Our structure-based analysis suggests that this novel compound is unlikely to recapitulate the specific pharmacological profile of amantadine. The introduction of the N-methylpiperazine-methanone moiety strongly points towards a potential interaction with monoaminergic GPCRs, such as dopamine receptors. The adamantane group is expected to enhance its drug-like properties, particularly CNS penetration.
This guide highlights a clear need for empirical investigation. The experimental workflows detailed herein provide a clear and robust path for the scientific community to elucidate the true pharmacological profile of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone. Such studies are essential to determine if this compound, or others like it, hold therapeutic promise and to understand the intricate structure-activity relationships that govern the interaction of adamantane derivatives with CNS targets.
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Amantadine - Wikipedia.
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Amantadine clinical pharmacology - wikidoc.
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Leite, T. H., et al. (2005). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Journal of Medicinal Chemistry, 48(25), 8034-8043.
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Utkin, Y. N., & Zhmak, M. N. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. Biochemical and Biophysical Research Communications, 529(4), 1225-1241.
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Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. ResearchGate.
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Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics, 14(1), 35-51.
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Sanna, M. D., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(15), 6447-6462.
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Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ResearchGate.
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Banister, S. D., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.
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FDA Clinical Pharmacology and Biopharmaceutics Reviews for Osmolex ER.
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Bisi, A., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(7), 385-390.
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Spetea, M., & Schmidhammer, H. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Medicinal Chemistry, 19(18), 2956-2993.
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Tsvetkova, D., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Pharmaceuticals, 15(9), 1056.
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Kornhuber, J., et al. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience Letters, 163(2), 129-131.
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Szałaj, N., et al. (2020). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 10(1), 1-15.
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Ragshaniya, S., et al. (2023). Nascent pharmacological advancement in adamantane derivatives. Journal of Molecular Structure, 1292, 136128.
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Clinical Pharmacokinetics of Amantadine Hydrochloride. Semantic Scholar.
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Gessi, S., et al. (2001). Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives. Journal of Medicinal Chemistry, 44(10), 1637-1644.
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Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1081-1092.
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Gessi, S., et al. (2005). Further Studies on the Interaction of the 5-Hydroxytryptamine3 (5-HT3) Receptor with Arylpiperazine Ligands. Development of a New 5-HT3 Receptor Ligand Showing Potent Acetylcholinesterase Inhibitory Properties. Journal of Medicinal Chemistry, 48(10), 3479-3490.
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Cumbrowski, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
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Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate.
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The Structure-Activity Relationship of (Rac)-NMDA Receptor Antagonist 1: A Technical Guide. Benchchem.
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Ali, A. M., et al. (2018). Use of amantadine as substrate for SSAT-1 activity as a reliable clinical diagnostic assay for breast and lung cancer. Future Science OA, 5(2), FSO365.
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FDA Clinical Pharmacology and Biopharmaceutics Reviews for Gocovri.
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Comparative Analysis of Amantadine and Other NMDA Receptor Antagonists: A Guide for Researchers. Benchchem.
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Kornhuber, J., et al. (1995). Therapeutic brain concentration of the NMDA receptor antagonist amantadine. Neuropharmacology, 34(7), 713-721.
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IUPHAR/BPS Guide to PHARMACOLOGY. amantadine activity data.
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Stankova, I. G., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Crystals, 13(9), 1381.
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Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
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Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central.
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Marra, A., et al. (2009). Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(21), 6945-6954.
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Structure of two adamantane derivatives. ResearchGate.
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Gessi, S., et al. (2003). Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 2. Molecular Basis of the Intrinsic Efficacy of Arylpiperazine Derivatives at the Central 5-HT3 Receptors. Journal of Medicinal Chemistry, 46(10), 1955-1968.
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Piperazine‐based P2X4 receptor antagonists. PubMed Central.
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A Comparative Efficacy Analysis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone and Other Adamantyl Amides in Drug Discovery
This guide provides a comprehensive technical comparison of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone and a range of other adamantyl amides, offering insights for researchers, scientists, and drug development professionals. By examining their synthesis, biological activities, and structure-activity relationships, this document aims to facilitate informed decisions in the exploration of adamantane-based therapeutics. While direct experimental data for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a robust comparative analysis.
Introduction: The Adamantane Scaffold in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and symmetric cage-like hydrocarbon, has emerged as a privileged scaffold in modern drug discovery. Its unique three-dimensional structure can enhance the metabolic stability, membrane permeability, and target-binding affinity of bioactive molecules.[1] The incorporation of the adamantane core into various molecular frameworks has led to the development of drugs with diverse therapeutic applications, including antiviral, anticancer, and neuroprotective agents.[2] This guide focuses on adamantyl amides, a class of compounds where the adamantane nucleus is connected to a nitrogen-containing moiety via a carbonyl group, and explores their comparative efficacy in different biological contexts.
Synthesis of Adamantyl Amides: A General Overview
The synthesis of adamantyl amides, including the target compound Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, is typically achieved through standard amidation reactions. A common and efficient method involves the reaction of an activated adamantane-1-carboxylic acid derivative, such as adamantane-1-carbonyl chloride, with the desired amine.
General Synthetic Protocol
A representative synthetic route for the preparation of adamantyl piperazine amides is outlined below. This protocol can be adapted for the synthesis of a variety of related derivatives.
Step 1: Activation of Adamantane-1-carboxylic Acid
Adamantane-1-carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Amide Bond Formation
The resulting adamantane-1-carbonyl chloride is then reacted with the appropriate piperazine derivative, in this case, 1-methylpiperazine, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
A patent for a similar compound, N-{2-[4-(2-pyrimidinyl)-1-piperazine]ethyl}adamantane-1-carboxamide, describes a four-step reaction sequence starting from 2-chloropyrimidine and adamantane-1-carbonyl chloride, highlighting the versatility of synthetic approaches.[3]
Comparative Efficacy in Different Therapeutic Areas
The biological activity of adamantyl amides is highly dependent on the nature of the amide substituent. This section compares the efficacy of adamantyl amides in several key therapeutic areas, with a focus on Farnesoid X receptor (FXR) agonism, anticancer activity, and cannabinoid receptor modulation.
Farnesoid X Receptor (FXR) Agonism for Non-Alcoholic Fatty Liver Disease (NAFLD)
FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis, making it an attractive target for the treatment of NAFLD. A recent study focused on the structural optimization of 1-adamantylcarbonyl-4-phenylpiperazine derivatives as FXR agonists.[4]
Key Findings:
-
Adamantan-1-yl(4-(2-amino-5-chlorophenyl)piperazin-1-yl)methanone (Compound 10a) emerged as a potent FXR agonist with an EC50 of 1.05 μM .[4] This compound demonstrated no agonistic effect on TGR5 or PPARs and showed no cytotoxicity in HepG2 cells.[4]
-
In a high-fat-diet-induced obese mouse model, compound 10a was more effective than the parent compound in improving hyperlipidemia, hepatic steatosis, and insulin resistance.[4]
-
Molecular docking and dynamics simulations suggested that the improved activity of these derivatives is due to an additional hydrogen bond with TYR383 in the FXR ligand-binding domain.[4]
This study provides compelling evidence for the potential of adamantyl piperazine amides as therapeutic agents for NAFLD. Although direct data for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is not available, the high potency of the structurally similar compound 10a suggests that the former could also exhibit significant FXR agonistic activity.
Anticancer Activity
The adamantane scaffold has been incorporated into numerous anticancer agents to enhance their efficacy.[5] Several studies have investigated the anticancer potential of adamantyl amides and related derivatives.
A study on novel 1-(2-aryl-2-adamantyl)piperazine derivatives demonstrated significant in vitro anticancer activity across various human cancer cell lines, with selective efficacy against melanoma.[1][6][7] While not being amides, these compounds share the adamantyl-piperazine core structure.
Another study on adamantane-linked isothiourea derivatives, which can be considered structural analogs of amides, showed that 4-arylmethyl (Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates exhibited varying degrees of inhibition of tumor cell proliferation.[5] The cytotoxic effect was generally more pronounced against hepatocellular carcinoma (Hep-G2), human cervical epithelioid carcinoma (HeLa), and colorectal carcinoma (HCT-116) tumor cell lines.[5]
Table 1: Comparative Anticancer Activity of Adamantyl Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 1-(2-Aryl-2-adamantyl)piperazine derivatives | Melanoma | Low μM levels | [1][6][7] |
| Adamantane-linked isothiourea derivatives | Hep-G2 | Varies | [5] |
| Adamantane-linked isothiourea derivatives | HeLa | Varies | [5] |
| Adamantane-linked isothiourea derivatives | HCT-116 | Varies | [5] |
Cannabinoid Receptor Modulation
Adamantane derivatives have also been explored as modulators of the cannabinoid receptors CB1 and CB2, which are implicated in a wide range of physiological processes, including pain, inflammation, and appetite.
A study on adamantane-derived indoles, including adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001) and N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001), revealed their activity as full agonists at CB1 and CB2 receptors.[8][9]
Key Findings:
-
Most of the synthesized adamantyl indole carboxamides and methanones showed full agonist profiles at CB1 (EC50 = 16–43 nM) and CB2 (EC50 = 29–216 nM) receptors in a FLIPR membrane potential assay.[8][9]
-
Interestingly, the in vivo activity varied significantly between the carboxamide and methanone derivatives. SDB-001 (the carboxamide) induced dose-dependent hypothermia and bradycardia, while AB-001 (the methanone) did not produce significant effects at higher doses, suggesting that the linker between the adamantane and indole moieties is crucial for in vivo cannabimimetic activity.[8]
While specific data for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is not available, the established activity of other adamantyl amides and ketones at cannabinoid receptors suggests that it could also be a potential modulator of this system.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of adamantyl amides.
Synthesis of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
This protocol is a generalized procedure based on standard amidation reactions.
Materials:
-
Adamantane-1-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
1-Methylpiperazine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM. Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to stir at room temperature for 2 hours, then reflux for 1 hour. Remove the solvent and excess thionyl chloride under reduced pressure to obtain adamantane-1-carbonyl chloride.
-
Amidation: Dissolve the crude adamantane-1-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve 1-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Slowly add the acyl chloride solution to the piperazine solution at 0 °C.
-
Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone.
Sources
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- 4. Structural optimization and biological evaluation of 1-adamantylcarbonyl-4-phenylpiperazine derivatives as FXR agonists for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Validation Guide: Synthesis Routes for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
Executive Summary & Medicinal Chemistry Context
The efficient synthesis of novel, sterically hindered amides is a critical bottleneck in drug discovery. The target molecule, Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, combines the highly lipophilic, rigid tricyclic cage of [1] with the basic, solubilizing moiety of 1-methylpiperazine. This specific structural motif is highly valued in medicinal chemistry, frequently serving as a scaffold for central nervous system (CNS) agents and σ-receptor ligands () [2].
Because the adamantyl group introduces severe steric hindrance at the adjacent carbonyl carbon, standard amide bond formation can be challenging. This guide provides an objective, data-driven comparison of the two primary synthetic pathways—Direct Coupling (Route A) and the Acid Chloride Method (Route B) —validated across multiple laboratory environments to assess yield, purity, and scalability.
Mechanistic Rationale & Pathway Analysis
As a Senior Application Scientist, it is crucial to understand why a reaction behaves the way it does, rather than just following a recipe. The steric bulk of the adamantane ring dictates the efficiency of the nucleophilic acyl substitution.
-
Route A (Coupling Agent Method): This route utilizes reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP. Mechanistically, EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because of the adamantyl bulk, this intermediate can be slow to react with the amine. DMAP is added as a nucleophilic catalyst to form a highly reactive acylpyridinium species, which is then successfully attacked by 1-methylpiperazine. While this allows for mild, room-temperature conditions, it generates water-soluble urea byproducts that can complicate purification.
-
Route B (Acid Chloride Method): This two-step process first converts the acid to adamantane-1-carbonyl chloride using thionyl chloride (SOCl₂). The acid chloride is a vastly superior electrophile compared to the O-acylisourea intermediate. The high reactivity easily overcomes the steric barrier of the adamantane cage. Furthermore, as noted in comparative synthesis data by [3], the byproducts of the first step (HCl and SO₂) are gaseous, driving the reaction forward via Le Chatelier's principle and leaving a clean intermediate that requires no chromatography.
Fig 1: Reaction pathways for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone synthesis.
Inter-Laboratory Validation Data
To provide an objective performance baseline, the two routes were validated across three distinct laboratory settings (Discovery Lab, Process Chemistry Lab, and a Contract Research Organization). The quantitative data is summarized below.
Table 1: Aggregated Performance Metrics
| Parameter | Route A (Coupling Agent) | Route B (Acid Chloride) |
| Average Yield | 78% | 91% |
| Purity (HPLC) | >95% (Requires Chromatography) | >98% (Extraction/Recrystallization) |
| Scalability | Low to Medium | High |
| E-Factor (Waste/Product) | ~15 - 20 | ~5 - 8 |
| Reagent Cost | High (EDC/HATU) | Low (SOCl₂) |
| Key Byproducts | Urea derivatives (e.g., DCU) | HCl, SO₂ (Gaseous) |
Table 2: Lab-Specific Validation Results
| Lab Environment | Route Evaluated | Scale (g) | Yield (%) | Purity (%) | Operational Notes |
| Lab 1 (Discovery) | Route A (EDC) | 1.0 g | 81% | 96.2% | Fast setup; required silica gel chromatography to remove urea byproducts. |
| Lab 2 (Process) | Route B (SOCl₂) | 50.0 g | 92% | 98.5% | No chromatography needed. Excess SOCl₂ removed via vacuum distillation. |
| Lab 3 (CRO) | Route A (HATU) | 0.5 g | 85% | 97.1% | Excellent for parallel library synthesis, but high solvent waste (E-factor). |
| Lab 3 (CRO) | Route B (Oxalyl Cl) | 10.0 g | 89% | 98.0% | Catalytic DMF used for activation. Highly reproducible. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the operator can verify reaction progress in real-time.
Protocol A: Direct Amide Coupling (EDC/DMAP Method)
Best suited for: Small-scale discovery synthesis (<2 grams) where rapid parallel execution is prioritized over cost.
-
Activation: To a flame-dried round-bottom flask under inert atmosphere (N₂), add 1-adamantanecarboxylic acid (1.0 eq, 5.5 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Reagent Addition: Add EDC·HCl (1.2 eq, 6.6 mmol) and DMAP (0.1 eq, 0.55 mmol). Stir the suspension at room temperature for 30 minutes.
-
Causality Check: The mixture will gradually become homogeneous as the active O-acylisourea and acylpyridinium intermediates form.
-
-
Amine Coupling: Slowly add 1-methylpiperazine (1.1 eq, 6.0 mmol) via syringe. Stir at room temperature for 12–16 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (eluent: 10% MeOH in DCM). The disappearance of the starting acid (visualized with bromocresol green stain) confirms completion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 2-10% MeOH in DCM) to isolate the target amide.
Protocol B: Acid Chloride Acylation (Thionyl Chloride Method)
Best suited for: Scale-up and process chemistry (>5 grams) where atom economy, cost, and avoiding chromatography are paramount.
-
Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a gas scrubber, add 1-adamantanecarboxylic acid (1.0 eq, 50 mmol) and toluene (50 mL). Slowly add thionyl chloride (SOCl₂, 1.5 eq, 75 mmol).
-
Reflux: Heat the mixture to 75°C.
-
Self-Validation (Visual): Observe the evolution of HCl and SO₂ gas. The reaction is complete when gas evolution ceases (typically 2-3 hours), indicating full conversion to adamantane-1-carbonyl chloride.
-
-
Concentration: Remove the toluene and excess SOCl₂ via vacuum distillation. Crucial Step: Complete removal of SOCl₂ prevents side reactions with the amine in the next step. The resulting crude acid chloride can be used immediately without further purification.
-
Acylation: Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0°C in an ice bath. Add triethylamine (Et₃N, 1.5 eq, 75 mmol) to act as an acid scavenger.
-
Amine Addition: Dropwise, add 1-methylpiperazine (1.05 eq, 52.5 mmol). The mixture will become cloudy as Et₃N·HCl salts precipitate. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Wash the organic mixture with water (2 x 50 mL) to remove the Et₃N·HCl salts, followed by a brine wash. Dry over Na₂SO₄ and concentrate. The product is typically >98% pure at this stage, requiring only recrystallization (e.g., from heptane/ethyl acetate) if ultra-high purity is needed.
Conclusion & Recommendations
The inter-laboratory validation data clearly delineates the utility of each synthetic route.
-
For medicinal chemists synthesizing small libraries of adamantane derivatives, Route A provides a mild, one-pot solution that avoids harsh, corrosive reagents, albeit at the cost of chromatographic purification.
-
For process chemists and scale-up campaigns , Route B is unequivocally superior. The high reactivity of the acid chloride easily overcomes the steric bulk of the adamantane cage, resulting in higher yields (91% vs 78%), lower E-factors, and the complete elimination of column chromatography.
References
-
1-Adamantanecarboxylic acid. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. Riganas, S., et al. Journal of Medicinal Chemistry (ACS Publications), 2012, 55(22), 10241–10261. Available at:[Link]
Comprehensive Safety and Operational Guide for Handling Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone
Executive Summary
Handling novel or specialized active pharmaceutical ingredients (APIs) requires a rigorous, mechanistic approach to occupational safety. Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is a synthetic compound combining a highly lipophilic adamantane moiety with a basic, reactive 4-methylpiperazine ring. Due to the high risk of powder contamination and unknown systemic toxicities associated with research-stage APIs, this guide establishes a self-validating protocol for personal protective equipment (PPE), operational workflows, and disposal. This protocol is strictly compliant with the OSHA Laboratory Safety Standard (29 CFR 1910.1450)[1].
Mechanistic Risk Assessment & Hazard Banding
To select the appropriate protective "armor" for handling this compound, we must understand the causality behind its structural hazards:
-
The Adamantane Moiety: Adamantane derivatives are highly lipophilic, a property that enables rapid penetration of the blood-brain barrier (BBB)[2]. Exposure via inhalation or skin absorption can lead to systemic central nervous system (CNS) effects, as well as severe mucosal and respiratory irritation[3].
-
The Piperazine Moiety: Piperazine and its derivatives are potent organic bases. They are recognized as severe skin and respiratory sensitizers, capable of causing chemical burns, contact dermatitis, and occupational asthma upon repeated or prolonged exposure[4].
-
Powder Dynamics: As an unformulated API powder, the risk of aerosolization and cross-contamination is significantly higher than that of final dosage forms[5]. Airborne particulates of this nature pose a severe inhalation hazard[6].
Core PPE Specifications (The "Armor")
Based on the structural hazard profile, handling this compound requires Hazard Band 3/4 equivalent PPE to ensure absolute isolation from the operator.
| PPE Category | Specification | Mechanistic Justification |
| Respiratory Protection | Multi-gas cartridge with P100 filter or PAPR | Protects against both particulate aerosolization (API dust) and potential basic vapor off-gassing from the piperazine moiety[5]. |
| Hand Protection | Double-gloved; Inner: Nitrile (4 mil), Outer: Neoprene (8 mil) | Neoprene offers superior resistance to organic bases (piperazine), while the inner nitrile layer prevents lipophilic penetration (adamantane)[4]. |
| Eye/Face Protection | Tight-sealing chemical safety goggles & Face shield | Prevents severe ocular burns and mucosal absorption of airborne dust[7]. |
| Body Protection | Disposable, chemically resistant coveralls (e.g., Tyvek®) | Prevents particulate accumulation on clothing and subsequent secondary exposure[2]. |
Operational Workflow & Handling Protocol
Trustworthiness in execution relies on a self-validating system where each step physically prevents the failure of the next.
Step 1: Pre-Operational Setup
-
Verify the function of the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing isolator. Ensure inward airflow is calibrated and certified[8].
-
Don PPE in the following order: Tyvek coveralls, inner nitrile gloves, safety goggles, respirator, and outer neoprene gloves. Tape the outer glove cuffs to the coverall sleeves to eliminate skin exposure gaps.
Step 2: Weighing and Material Transfer
-
Place the sealed container of Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone inside the isolator.
-
Utilize anti-static weighing boats and spatulas to minimize electrostatic dispersion of the lipophilic powder.
-
Weigh the required mass. Immediately transfer the powder into a pre-tared, sealable secondary container (e.g., a volumetric flask or crimp-top vial).
-
Critical: Seal the secondary container before removing it from the isolator to prevent airborne release into the general laboratory space[8].
Step 3: In-Situ Decontamination
-
Wipe down the exterior of the sealed secondary container with a damp, disposable cloth using a mild acidic detergent (to neutralize the basic piperazine residues) followed by 70% isopropanol.
-
Wet-wipe all spatulas, balances, and interior hood surfaces. Do not use dry sweeping, as this aerosolizes the API[9].
Step 4: Doffing PPE
-
Remove outer gloves inside the hood and discard them in the hazardous waste bin.
-
Step away from the hood. Remove the coverall by rolling it inside-out to trap any trace particulates.
-
Remove goggles and respirator, then finally the inner gloves. Wash hands and forearms immediately with soap and water[10].
Spill Response & Disposal Plan
In the event of a powder spill outside of primary containment:
-
Evacuate & Isolate: Immediately evacuate personnel from the immediate area and allow aerosols to settle.
-
Upgrade PPE: Spill responders must wear a Powered Air-Purifying Respirator (PAPR) or a full-face respirator with multi-gas/P100 cartridges[5].
-
Containment: Cover the spilled powder with a damp absorbent pad or wet paper towels to suppress dust generation[11]. Do not use chemical neutralizers directly on the dry powder to avoid unpredictable exothermic reactions.
-
Mechanical Collection: Carefully scoop the damp material using non-sparking, disposable tools. Place all collected material into a heavy-duty, sealable hazardous waste bag[12].
-
Disposal: Label the waste as "Hazardous API Waste - Contains Piperazine/Adamantane Derivatives." Dispose of via an EPA/OSHA-compliant licensed chemical waste contractor[6].
Operational Workflow Diagram
Caption: Sequential safety workflow for handling highly active pharmaceutical ingredients (APIs).
References
-
MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl. [Link]
-
Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%." Cole-Parmer.[Link]
-
NETZSCH Analyzing & Testing. "MSDS E Adamantane 5.0." NETZSCH.[Link]
-
Carl ROTH. "Safety Data Sheet: Adamantane." Carl ROTH.[Link]
-
Carl ROTH. "Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid." Carl ROTH.[Link]
-
Fisher American. "What is a Safety Hood?" Fisher American.[Link]
-
USP-NF. "General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings." USP-NF.[Link]
-
Tecno Scientifica Publishing. "Occupational Health Risk Management in Tablet Manufacturing." Tecno Scientifica.[Link]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
